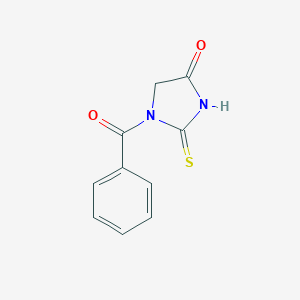
1-Benzoyl-2-thiohydantoin
概要
説明
1-Benzoyl-2-thiohydantoin is a compound that has attracted significant attention in the field of pharmaceutical chemistry . It is a sulfur analogue of hydantoin, where one or both carbonyl groups are replaced by thiocarbonyl groups . The molecule’s backbone can be easily modified to adopt different structural types by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .
Synthesis Analysis
The synthesis of 2-thiohydantoin derivatives involves heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability . The nature of substituents on the heterocyclic ring affects the biological activity of these compounds .Molecular Structure Analysis
Thiohydantoins are sulfur analogues of hydantoin (imidazolidine-2,4-diones) where one or both carbonyl groups were replaced by thiocarbonyl groups . The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .Chemical Reactions Analysis
The well-known analogues are 2-thiohydantoins (2-thioxoximidazolin-4-ones) due to their wide range of applications as intermediates and reagents in organic synthesis, pharmaceutical, and agricultural purposes . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .科学的研究の応用
Antibacterial and Antifungal Applications
“1-Benzoyl-2-thiohydantoin” has been studied for its potential use in combating various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeast. The compound’s antibacterial properties, coupled with low cytotoxicity against human cells, make it a promising candidate for medical research and pharmaceutical applications .
Kinetic Studies in Chemical Reactions
The compound’s reactivity has been analyzed through kinetic studies, particularly in the context of alkaline hydrolysis. These studies help understand the mechanisms of reaction and the entropy of activation, which are crucial for designing more efficient chemical processes .
Anticarcinogenic and Antimutagenic Properties
Thiohydantoin derivatives, including “1-Benzoyl-2-thiohydantoin”, are known for their potential anticarcinogenic and antimutagenic effects. This makes them valuable for research into cancer prevention and treatment strategies .
Hypolipidemic Effects
Research has also indicated that thiohydantoins may have hypolipidemic effects, which could be beneficial in treating conditions related to high cholesterol levels .
Synthesis and Characterization of Derivatives
“1-Benzoyl-2-thiohydantoin” serves as a precursor in the synthesis of various derivatives. These derivatives are then characterized using spectroscopic techniques such as FTIR, NMR, and HRMS analysis, expanding the compound’s utility in chemical research .
Safety and Hazards
作用機序
Target of Action
Thiohydantoins, a class of compounds to which 1-benzoyl-2-thiohydantoin belongs, have been reported to inhibit certain enzymes .
Mode of Action
1-Benzoyl-2-thiohydantoin undergoes hydrolysis in both acidic and alkaline environments . In an acidic environment, the hydrolysis occurs via an A-2 mechanism, reaching a maximum rate at around 70% acid concentration . In a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed to 2-thiohydantoin and a carboxylic acid .
Biochemical Pathways
The hydrolysis of 1-benzoyl-2-thiohydantoin results in the formation of 2-thiohydantoin and a carboxylic acid , which may further participate in various biochemical reactions.
Result of Action
The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may have various biological effects.
Action Environment
The action of 1-Benzoyl-2-thiohydantoin is influenced by the pH of the environment. In an acidic environment, the hydrolysis of this compound occurs via an A-2 mechanism, while in a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed .
特性
IUPAC Name |
1-benzoyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVOQHVLQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206402 | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-thiohydantoin | |
CAS RN |
577-47-9 | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of alkaline hydrolysis for 1-benzoyl-2-thiohydantoin and how does its reaction rate compare to similar compounds?
A1: In alkaline solutions, 1-benzoyl-2-thiohydantoin undergoes hydrolysis to yield 2-thiohydantoin and benzoic acid. This reaction proceeds through the attack of a hydroxide ion on the conjugate base of 1-benzoyl-2-thiohydantoin, which forms after the molecule ionizes at a pH above its pKa of ~7 []. Interestingly, 1-benzoyl-2-thiohydantoin exhibits a faster hydrolysis rate compared to 1-acetyl-2-thiohydantoin. This difference is attributed to potential steric effects within the 1-benzoyl-2-thiohydantoin molecule that could destabilize its ground state, making it more susceptible to hydrolysis [].
Q2: How is 1-benzoyl-2-thiohydantoin synthesized?
A2: A high-yield synthesis of 1-benzoyl-2-thiohydantoin involves the reaction of hippuric acid (N-benzoylglycine) with ethyl chlorocarbonate in the presence of triethylamine and ammonium thiocyanate []. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which then reacts with ammonium thiocyanate to yield the final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)


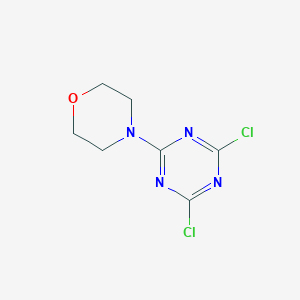
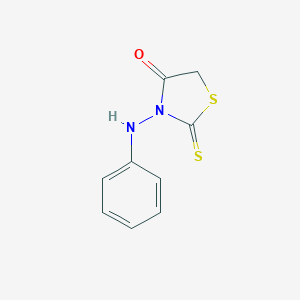

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
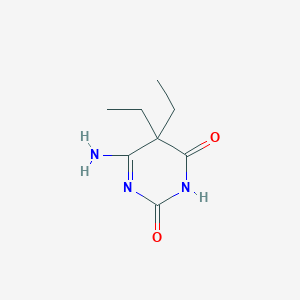
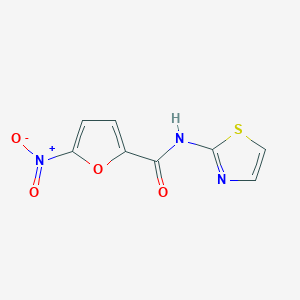
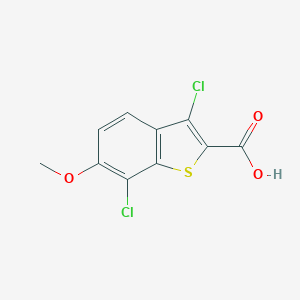
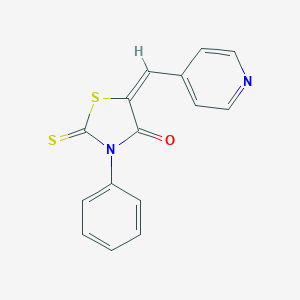
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)

